molecular formula C15H17F3N8O4 B2523608 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide CAS No. 1421482-09-8

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Cat. No. B2523608
CAS RN: 1421482-09-8
M. Wt: 430.348
InChI Key: AOHIPFAXLUBAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H17F3N8O4 and its molecular weight is 430.348. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Radiosynthesis for Metabolic Studies : Research on the synthesis of chloroacetanilide herbicides and dichloroacetamide safeners emphasizes the importance of high specific activity compounds in studying metabolism and mode of action, which could be relevant for analyzing related compounds (Latli & Casida, 1995).

  • Antimicrobial Activities : The synthesis and evaluation of antimicrobial activities of purin derivatives suggest a method for developing new compounds with potential antibacterial properties, hinting at the chemical's possible applications in creating new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

  • Receptor Antagonist Research : Studies on selective antagonist ligands of A2B adenosine receptors, such as MRE 2029-F20, demonstrate the utility of specific compounds in pharmacological characterization and potential therapeutic targets, indicating potential research pathways for receptor interactions (Baraldi et al., 2004).

  • Antioxidant Activity Evaluation : The exploration of new coumarin derivatives for their antioxidant activities provides insight into the synthetic routes and evaluation methods that could be applied to assess the antioxidant potential of related chemical compounds (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

  • Anticancer Properties : Research into acefylline derivatives as anticancer agents, with emphasis on synthesis, molecular docking, and evaluation of antiproliferative activity, offers a framework for investigating similar compounds' potential anticancer applications (Shahzadi et al., 2022).

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N8O4/c1-22-10-9(11(28)23(2)13(22)29)25(7-20-10)6-8(27)19-4-5-26-14(30)24(3)12(21-26)15(16,17)18/h7H,4-6H2,1-3H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIPFAXLUBAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCN3C(=O)N(C(=N3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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